molecular formula C14H13NO2 B13518889 Amino-biphenyl-2-YL-acetic acid

Amino-biphenyl-2-YL-acetic acid

Cat. No.: B13518889
M. Wt: 227.26 g/mol
InChI Key: FSCAPPLHQKZYEY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-phenylphenyl)acetic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of phenylacetic acid and contains an amino group and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-phenylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-bromobiphenyl with glycine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-amino-2-(2-phenylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-phenylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-phenylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenylacetic acid
  • 2-Amino-2-phenylacetic acid
  • 2-Aminobenzyl alcohol

Uniqueness

2-Amino-2-(2-phenylphenyl)acetic acid is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-2-(2-phenylphenyl)acetic acid

InChI

InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17)

InChI Key

FSCAPPLHQKZYEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N

Origin of Product

United States

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